2-Cyclobutylbutanoic acid
Description
Significance of Cyclobutane (B1203170) Carboxylic Acid Derivatives in Contemporary Chemical Research
Cyclobutane carboxylic acid derivatives are a class of organic compounds that have garnered considerable attention in chemical research, particularly in the fields of medicinal chemistry and materials science. ontosight.aiontosight.ai The inclusion of the strained cyclobutane ring imparts unique structural and conformational properties to molecules. researchgate.netlifechemicals.com This can lead to novel biological activities and physical characteristics. ontosight.ainih.gov
In medicinal chemistry, the cyclobutane moiety is often used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacological properties like metabolic stability and binding affinity. lifechemicals.comru.nl For instance, derivatives of cyclobutane carboxylic acid have been investigated for their potential as anticancer, antifungal, and antibacterial agents. ontosight.ainih.gov The rigid, puckered structure of the cyclobutane ring can help to lock a molecule into a specific conformation, which can be advantageous for targeted drug design. ru.nlresearchgate.net
In the realm of materials science, the inherent ring strain of cyclobutanes can be harnessed to create stress-responsive polymers and other advanced materials. lifechemicals.comrsc.org The controlled opening of the cyclobutane ring can be triggered by external stimuli, leading to changes in material properties. acs.orgresearchgate.net This makes cyclobutane-containing polymers promising candidates for applications such as self-healing materials and sensors. rsc.org
Overview of Structural Motifs and Functional Group Reactivity in Carboxylic Acids
Carboxylic acids are defined by the presence of the carboxyl functional group (-COOH). This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. studymind.co.uk The interplay between these two components dictates the characteristic reactivity of carboxylic acids.
The key structural features and reactivity of carboxylic acids include:
Acidity: Carboxylic acids are weak acids in solution, readily donating the proton of the hydroxyl group to form a carboxylate anion. The stability of this anion is enhanced by resonance delocalization of the negative charge over the two oxygen atoms. studymind.co.ukchemistrytalk.org
Nucleophilic Acyl Substitution: The carbonyl carbon of a carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This typically leads to a nucleophilic acyl substitution reaction, where the hydroxyl group is replaced by the incoming nucleophile. libretexts.orgpressbooks.pub This is a cornerstone of carboxylic acid chemistry, allowing for their conversion into a variety of derivatives such as esters, amides, and acid chlorides. studymind.co.ukchemistrytalk.org
Reactivity Hierarchy: The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies. Acid chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. pressbooks.publibretexts.org This hierarchy is primarily determined by the leaving group ability of the substituent attached to the acyl group. libretexts.org
The reactivity of 2-cyclobutylbutanoic acid is governed by these fundamental principles of carboxylic acid chemistry, with the cyclobutyl group primarily influencing its physical properties and steric environment.
Historical Development of Synthetic Approaches to Cyclobutane-Containing Scaffolds
The construction of the strained four-membered cyclobutane ring has been a long-standing challenge in organic synthesis. Historically, the primary method for forming cyclobutane rings was through [2+2] cycloaddition reactions, particularly photochemical cycloadditions. researchgate.netrsc.org This approach involves the dimerization of two alkene molecules or the reaction of an alkene with another unsaturated compound. While powerful, these methods can sometimes suffer from issues with regioselectivity and stereoselectivity. nih.gov
Over the years, a diverse array of synthetic strategies has been developed to overcome these limitations and provide access to a wider range of substituted cyclobutanes. These modern methods include:
Ring Expansions: The expansion of smaller, more readily available cyclopropane (B1198618) rings.
Ring Contractions: The contraction of larger five- or six-membered rings. researchgate.net
Intramolecular Cyclizations: The cyclization of acyclic precursors, such as the Stork-Cohen synthesis involving the cyclization of epoxy-nitriles. researchgate.net
Metal-Catalyzed Reactions: The use of transition metal catalysts, such as in Suzuki-Miyaura coupling reactions of cyclobutyltrifluoroborates, has become an important tool for the synthesis of substituted cyclobutanes. organic-chemistry.org
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for promoting [2+2] cycloadditions. rsc.orgorganic-chemistry.org
These advancements have significantly expanded the synthetic toolbox available to chemists, enabling the preparation of complex and functionally diverse cyclobutane-containing molecules like this compound.
Interdisciplinary Relevance of this compound as a Research Target
The study of this compound and its derivatives extends beyond the confines of traditional organic synthesis and has relevance in several interdisciplinary fields.
Medicinal Chemistry: As previously mentioned, the incorporation of the cyclobutane motif is a recognized strategy in drug discovery. lifechemicals.com The specific structure of this compound could serve as a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic applications. ontosight.aivulcanchem.com For example, cyclobutane amino acid derivatives have been studied for their potential to interact with receptors in the central nervous system. acs.org
Biochemistry: Fatty acids containing cyclobutane rings are found in some natural products, and their biosynthesis and biological roles are areas of active investigation. nih.gov Understanding the properties of synthetic analogs like this compound can provide insights into the behavior of these natural systems.
Materials Science: The principles used to synthesize and modify this compound can be applied to the development of novel polymers and other materials with unique properties derived from the cyclobutane scaffold. rsc.orgnih.gov
In essence, this compound represents a model system for exploring the interplay of structure, reactivity, and function in molecules containing the cyclobutane ring, making it a valuable target for interdisciplinary research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-cyclobutylbutanoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-7(8(9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
GQTQDNSINKGYNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclobutylbutanoic Acid and Analogous Cyclobutyl Carboxylic Acids
Retrosynthetic Analysis and Strategic Disconnections for the 2-Cyclobutylbutanoic Acid Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.govnih.gov For this compound, two primary strategic disconnections are considered.
The most intuitive disconnection is at the Cα-Cβ bond of the butanoic acid chain, which simplifies the molecule into a cyclobutyl-containing synthon and a two-carbon synthon. This leads to a synthetic strategy involving the alkylation of a cyclobutane-containing nucleophile or the reaction of a cyclobutyl-containing electrophile with a two-carbon nucleophile.
A more fundamental disconnection involves breaking the C-C bonds of the cyclobutane (B1203170) ring itself. This approach considers the formation of the four-membered ring as a key synthetic step, often through a [2+2] cycloaddition reaction. This strategy would involve the reaction of two, two-carbon components to form the cyclobutane ring, with subsequent functional group manipulation to introduce the butanoic acid side chain.
A third approach involves the disconnection of the bond between the cyclobutane ring and the α-carbon of the butanoic acid. This leads to a cyclobutyl synthon and a butanoic acid synthon, suggesting a coupling reaction between these two fragments.
These disconnections form the basis for the various synthetic methodologies discussed in the following sections.
Classical and Modern Approaches to the Construction of the Cyclobutane Ring System
The construction of the strained four-membered cyclobutane ring is a central challenge in the synthesis of this compound and its analogs. Various classical and modern methods have been developed to address this challenge.
[2+2] Cycloaddition Reactions in Cyclobutane Synthesis
[2+2] cycloaddition reactions are powerful tools for the construction of cyclobutane rings, involving the direct combination of two double-bonded systems. acs.org These reactions can be promoted by heat, light (photocycloaddition), or a catalyst.
Photochemical [2+2] Cycloaddition: This method involves the irradiation of two alkene components to form a cyclobutane ring. acs.org The reaction often proceeds via a triplet excited state and can provide access to a wide variety of substituted cyclobutanes. For the synthesis of precursors to this compound, a potential strategy would involve the photocycloaddition of ethylene (B1197577) with a suitable substituted alkene, followed by functional group transformations.
Ketene Cycloadditions: Ketenes are highly reactive species that can undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. rsc.org The resulting cyclobutanone (B123998) can then be further elaborated to introduce the butanoic acid side chain. For instance, the cycloaddition of dichloroketene (B1203229) with an appropriate alkene, followed by dehalogenation and subsequent reactions, can be a viable route. uwo.ca
Transition Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions, often with high levels of regio- and stereoselectivity. acs.org These methods can provide access to complex cyclobutane structures under milder conditions than thermal or photochemical methods.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Photochemical Cycloaddition | Alkene + Alkene | UV light | Substituted Cyclobutane | acs.org |
| Ketene Cycloaddition | Ketene + Alkene | Thermal | Cyclobutanone | rsc.org |
| Transition Metal-Catalyzed Cycloaddition | Alkene + Alkene | Metal Catalyst (e.g., Rh, Fe) | Substituted Cyclobutane | acs.org |
Ring Contraction and Expansion Strategies for Cyclobutane Formation
Ring contraction and expansion reactions provide alternative routes to the cyclobutane ring system, often starting from more readily available five- or three-membered rings.
Ring Contraction of Cyclopentanones: The Favorskii rearrangement is a classic method for the ring contraction of α-halo ketones. researchgate.net Treatment of an α-halocyclopentanone with a base can lead to the formation of a cyclobutanecarboxylic acid derivative. researchgate.net This method can be a direct route to the cyclobutane carboxylic acid scaffold. Another approach is the Wolff rearrangement of α-diazocyclopentanones, which can also yield cyclobutane derivatives. unc.edu
Ring Expansion of Cyclopropanes: Certain substituted cyclopropanes can undergo ring expansion to form cyclobutanes. nih.govresearchgate.net For example, the treatment of vinylcyclopropanes under thermal or photochemical conditions can lead to cyclopentenes, but in some cases, cyclobutane derivatives can be formed. nih.gov Additionally, ring expansion of spirocyclopropanes with stabilized sulfonium (B1226848) ylides has been shown to be a highly diastereoselective method for synthesizing cyclobutanes. wikipedia.org
| Strategy | Starting Material | Key Reaction | Product Type | Reference |
|---|---|---|---|---|
| Ring Contraction | α-Halocyclopentanone | Favorskii Rearrangement | Cyclobutanecarboxylic Acid Derivative | researchgate.netresearchgate.net |
| Ring Contraction | α-Diazocyclopentanone | Wolff Rearrangement | Cyclobutane Derivative | unc.edu |
| Ring Expansion | Substituted Cyclopropane (B1198618) | Thermal/Photochemical Rearrangement | Cyclobutane Derivative | nih.govresearchgate.net |
| Ring Expansion | Spirocyclopropane | Reaction with Sulfonium Ylide | Spirocyclobutane | wikipedia.org |
Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound requires precise control over the stereochemistry at the α-chiral center and, for substituted analogs, the stereocenters on the cyclobutane ring.
Enantioselective Approaches to the α-Chiral Center
Establishing the stereochemistry at the carbon atom alpha to the carboxylic acid is a key challenge in the synthesis of chiral this compound. Several powerful methods have been developed for the asymmetric synthesis of α-chiral carboxylic acids.
Chiral Auxiliaries: One of the most reliable methods for asymmetric α-alkylation involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily attached to the carboxylic acid substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones and Myers' pseudoephedrine amides are well-known examples. rsc.org The carboxylic acid is first converted to an amide with the chiral auxiliary. Deprotonation at the α-position followed by alkylation with a cyclobutyl-containing electrophile proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched α-chiral carboxylic acid.
Asymmetric Alkylation of Enolates: The direct asymmetric alkylation of carboxylic acid enolates is a more atom-economical approach. This can be achieved using chiral bases to deprotonate the carboxylic acid enantioselectively, followed by trapping the resulting chiral enolate with an electrophile. Alternatively, catalytic asymmetric alkylation methods are being developed that utilize a chiral catalyst to control the stereochemistry of the alkylation reaction. rsc.org
| Method | Key Feature | Typical Reagents | Outcome | Reference |
|---|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group | Evans' oxazolidinones, Myers' pseudoephedrine | High diastereoselectivity, subsequent removal of auxiliary | nih.govrsc.org |
| Asymmetric Alkylation | Use of chiral bases or catalysts | Chiral lithium amides, chiral phase-transfer catalysts | Direct formation of enantiomerically enriched product | rsc.org |
Diastereoselective Control in Cyclobutyl Substitution Patterns
For analogs of this compound with substituents on the cyclobutane ring, controlling the relative stereochemistry of these substituents is crucial. Diastereoselective synthesis of substituted cyclobutanes can be achieved through various methods.
Stereocontrolled Cycloadditions: As mentioned earlier, [2+2] cycloaddition reactions can often be controlled to favor the formation of a particular diastereomer. The choice of reactants, catalysts, and reaction conditions can influence the stereochemical outcome.
Diastereoselective Michael Additions: The Michael addition of a nucleophile to a cyclobutene (B1205218) derivative can proceed with high diastereoselectivity, allowing for the controlled introduction of a substituent. nih.gov This strategy can be used to synthesize 1,2- or 1,3-disubstituted cyclobutanes with a defined relative stereochemistry.
Rhodium-Catalyzed C-C Bond Cleavage: A novel method for the diastereoselective synthesis of substituted cyclobutanes involves the Rh(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes. acs.org This reaction proceeds through a C-C bond cleavage and N-C bond formation to yield highly substituted cyclobutanes with excellent diastereoselectivity.
Novel Synthetic Route Development and Process Optimization
The synthesis of this compound and its analogs is an area of active research, driven by the utility of the cyclobutane motif as a versatile bioisostere in medicinal chemistry. nih.gov Modern synthetic strategies are increasingly focused on developing novel routes that are not only efficient but also adhere to principles of process optimization, including green chemistry, biocatalysis, and advanced reactor technologies.
The integration of green chemistry principles into the synthesis of cyclobutane carboxylic acids aims to reduce the environmental impact of chemical processes. mdpi.com This involves the use of renewable feedstocks, the reduction of hazardous waste, and the development of more energy-efficient reaction conditions. nih.govrsc.org Key strategies include the use of environmentally benign solvents, catalysts, and reagents, and designing synthetic routes with high atom economy. rsc.org
One of the foundational reactions for creating the cyclobutane ring is the [2+2] photocycloaddition. und.edu Modern approaches to this reaction are moving away from traditional, energy-intensive mercury lamps towards more efficient and selective light sources like high-power LEDs. almacgroup.comthieme-connect.com This shift not only reduces energy consumption but also allows for more precise control over the reaction, often leading to higher yields and cleaner product profiles. almacgroup.com For instance, the synthesis of cyclobutane-containing dicarboxylic acids can be achieved from bio-based starting materials like derivatives of hydroxycinnamic acid, which can be sourced from lignin (B12514952). und.edu
The principles of green chemistry applicable to the synthesis of cyclobutyl carboxylic acids are summarized below.
| Green Chemistry Principle | Application in Cyclobutane Synthesis |
| Waste Prevention | Utilizing high-yield reactions like [2+2] cycloadditions to minimize byproducts. |
| Atom Economy | Designing cycloaddition reactions where most atoms from the reactants are incorporated into the final product. |
| Less Hazardous Synthesis | Replacing toxic reagents and solvents; for example, avoiding heavy metal catalysts where possible. rsc.org |
| Use of Renewable Feedstocks | Employing bio-derived starting materials such as ferulic acid from lignin for the synthesis of cyclobutane structures. und.edu |
| Catalysis | Using catalytic reagents in small amounts over stoichiometric ones. This includes biocatalysts or photosensitizers in photochemical reactions. |
| Energy Efficiency | Adopting energy-efficient methods like LED-powered photochemistry instead of high-pressure mercury lamps. almacgroup.comthieme-connect.com |
| Safer Solvents & Auxiliaries | Performing reactions in greener solvents like ethanol (B145695) or even under solvent-free conditions. mdpi.comrsc.org |
By focusing on these principles, chemists can develop synthetic pathways to this compound and its analogs that are more sustainable and economically viable.
Biocatalysis offers a powerful tool for the synthesis of complex molecules, providing high selectivity and operating under mild, environmentally benign conditions. nih.gov While specific enzymes for the direct synthesis of this compound are not prominently documented, the application of various enzyme classes to produce chiral alcohols, aldehydes, and carboxylic acids demonstrates the potential for creating a wide range of cyclobutane-containing analogs. nih.govresearchgate.net
Carboxylic acid reductases (CARs) are a particularly relevant class of enzymes that can reduce a broad range of carboxylic acids to their corresponding aldehydes or primary alcohols. researchgate.netrwth-aachen.de This functionality could be applied to a cyclobutanecarboxylic acid precursor to generate cyclobutyl-substituted aldehydes or alcohols, which are valuable intermediates for further elaboration. The substrate tolerance of CARs, which extends from simple aliphatic acids to more complex aromatic and heterocyclic acids, suggests they could be adapted for cyclobutane-containing substrates. rwth-aachen.de
Other enzymatic approaches include:
Lipases: These enzymes are widely used for the kinetic resolution of racemic mixtures, for instance, through selective acylation of chiral alcohols. nih.gov This could be applied to resolve racemic cyclobutyl-containing intermediates.
Dehydrogenases/Oxidases: Alcohol dehydrogenases can be used for the stereoselective reduction of ketones to produce chiral alcohols or for the oxidation of alcohols to aldehydes and ketones. nih.gov
Carboxylases: In the context of green chemistry, enzymatic carboxylation using CO2 as a raw material is a growing field of interest for producing carboxylic acids. nih.gov
The application of these enzymatic methods can lead to the synthesis of enantiomerically pure cyclobutane derivatives, which is often a critical requirement for pharmacologically active compounds.
| Enzyme Class | Potential Application in Analog Synthesis | Example Transformation |
| Carboxylic Acid Reductases (CARs) | Reduction of a cyclobutane carboxylic acid to the corresponding aldehyde or alcohol. researchgate.netrwth-aachen.de | Cyclobutanecarboxylic acid → Cyclobutanemethanol |
| Lipases | Kinetic resolution of racemic cyclobutyl-containing alcohols or esters. nih.gov | Resolution of (±)-1-cyclobutylethanol |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of a cyclobutyl ketone to a chiral alcohol. nih.gov | Cyclobutyl methyl ketone → (R)- or (S)-1-cyclobutylethanol |
| P450 Monooxygenases / Peroxygenases | Selective hydroxylation of a cyclobutane ring or an attached alkyl chain. nih.gov | Cyclobutane → Cyclobutanol |
To overcome challenges in traditional batch synthesis, such as long reaction times, scalability issues, and safety concerns, high-pressure and continuous flow technologies are being increasingly utilized for the synthesis of cyclobutane rings. nih.govacs.org
High-Pressure Synthesis: The [2+2] cycloaddition is a key reaction for forming cyclobutane rings, but it can be slow or inefficient for some substrates under standard conditions. researchgate.net Applying high pressure (hyperbaric conditions), often in the range of 15 kbar, can significantly accelerate these reactions, leading to higher yields and enabling the synthesis of sterically hindered or electronically disfavored cyclobutanes. ru.nl This technique has been successfully used to create libraries of 1,2-disubstituted and 1,3-disubstituted cyclobutane derivatives for fragment-based drug discovery. ru.nlresearchgate.net
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for photochemical or highly exothermic reactions. nih.govvapourtec.com Flow chemistry has been effectively applied to the photochemical [2+2] cycloaddition for synthesizing cyclobutanes. thieme-connect.comnih.gov Using flow reactors in combination with LED light sources allows for efficient irradiation of the reaction mixture, leading to shorter reaction times, higher molecular weight polymers in polymerization reactions, and improved scalability. almacgroup.comnih.gov This approach has been used to produce multigram quantities of cyclobutene and cyclobutane derivatives. almacgroup.comvapourtec.com Furthermore, electrochemical synthesis of cyclobutanes in flow has been demonstrated as a scalable and robust method. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scalability | Often difficult; requires larger reactors. | Readily scalable by extending operation time or using parallel reactors. nih.govacs.org |
| Reaction Time | Can be long. | Often significantly shorter due to efficient mixing and heat/light transfer. almacgroup.comnih.gov |
| Safety | Handling of hazardous intermediates or exothermic reactions can be risky at scale. | Improved safety due to small reaction volumes at any given time. acs.org |
| Process Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |
| Efficiency (Photochemistry) | Poor light penetration in larger vessels can lead to low efficiency. nih.gov | Excellent light penetration ensures uniform irradiation and higher efficiency. almacgroup.com |
Total Synthesis of Complex Molecules Incorporating this compound Fragments
The cyclobutane moiety is a key structural feature in a number of biologically active natural products. Synthetic strategies that can efficiently construct this ring system and allow for its incorporation into larger, more complex molecules are therefore of significant interest. A divergent synthetic approach, where a common cyclobutane-containing intermediate is used to generate multiple distinct natural products, is a particularly powerful strategy. researchgate.net
An example of this approach is the synthesis of several cyclobutane-containing insect sex pheromones from a common (boromethylene)cyclobutane (BMCB) intermediate. These pheromones are used in agriculture to monitor and control pest populations. The divergent synthesis from a single BMCB precursor showcases the utility of the cyclobutane fragment as a versatile building block in the total synthesis of complex targets. researchgate.net
| Common Intermediate | Natural Product Target |
| (Boromethylene)cyclobutane (BMCB) | Pheromone 20 |
| (Boromethylene)cyclobutane (BMCB) | Pheromone 21 |
| (Boromethylene)cyclobutane (BMCB) | Pheromone 23 |
| (Boromethylene)cyclobutane (BMCB) | Pheromone 25 |
This strategy highlights how functionalized cyclobutane fragments, analogous in principle to this compound, can serve as central building blocks for the efficient and flexible synthesis of complex molecular architectures.
Chemical Transformations and Derivatization Pathways of 2 Cyclobutylbutanoic Acid
Fundamental Carboxylic Acid Reactivity
The carboxyl group (-COOH) is the site of numerous fundamental reactions, including esterification, amide formation, conversion to acyl halides and anhydrides, and reduction.
Esterification Reactions and Ester Derivatives
The conversion of carboxylic acids to esters, known as esterification, is a common and important reaction. 2-Cyclobutylbutanoic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. This reversible reaction, often referred to as Fischer esterification, involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. To favor the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed.
The general reaction is as follows: this compound + R'OH ⇌ 2-Cyclobutylbutanoate Ester + H₂O
The resulting ester derivatives are often valued for their applications as fragrances, solvents, and intermediates in further organic synthesis.
Table 1: Representative Ester Derivatives of this compound
| Alcohol (R'OH) | Ester Product Name |
|---|---|
| Methanol (B129727) | Methyl 2-cyclobutylbutanoate |
| Ethanol (B145695) | Ethyl 2-cyclobutylbutanoate |
| Propanol | Propyl 2-cyclobutylbutanoate |
| Isopropanol | Isopropyl 2-cyclobutylbutanoate |
| Benzyl alcohol | Benzyl 2-cyclobutylbutanoate |
Amide Formation and Peptide Coupling Methodologies
Amides are synthesized from carboxylic acids by reaction with ammonia (B1221849) or primary and secondary amines. The direct reaction between this compound and an amine is typically slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt.
A more efficient method for amide formation involves the use of activating agents or coupling reagents. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC).
This transformation is fundamental in peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another.
Table 2: Potential Amide Derivatives from this compound
| Amine | Amide Product Name |
|---|---|
| Ammonia (NH₃) | 2-Cyclobutylbutanamide |
| Methylamine (CH₃NH₂) | N-Methyl-2-cyclobutylbutanamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-cyclobutylbutanamide |
| Aniline (C₆H₅NH₂) | N-Phenyl-2-cyclobutylbutanamide |
Acyl Halide and Anhydride (B1165640) Generation from this compound
Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in synthesis. This compound can be converted to its corresponding acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃) for the acyl bromide. The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.
Once formed, 2-cyclobutylbutanoyl chloride can be readily converted into other derivatives, including esters, amides, and anhydrides. Acid anhydrides can be synthesized by reacting the acyl chloride with a carboxylate salt. For instance, reacting 2-cyclobutylbutanoyl chloride with sodium 2-cyclobutylbutanoate would yield 2-cyclobutylbutanoic anhydride.
Table 3: Acyl Halide and Anhydride Formation
| Reagent | Product |
|---|---|
| Thionyl chloride (SOCl₂) | 2-Cyclobutylbutanoyl chloride |
| Phosphorus pentachloride (PCl₅) | 2-Cyclobutylbutanoyl chloride |
| 2-Cyclobutylbutanoyl chloride + Sodium 2-cyclobutylbutanoate | 2-Cyclobutylbutanoic anhydride |
Reduction Reactions to Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde.
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to yield 2-cyclobutylbutanol. chemguide.co.uk It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org Borane (BH₃) complexes, such as BH₃-THF, can also be used and offer selectivity for reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.com
Reduction to Aldehydes: Stopping the reduction at the aldehyde stage is challenging because aldehydes are more easily reduced than carboxylic acids. chemguide.co.ukacs.org Direct, one-pot conversion requires specialized methods. One approach involves activating the carboxylic acid and then using a sterically hindered reducing agent, such as lithium tri(t-butoxy)aluminum hydride or Diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol. chemistrysteps.com Catalytic methods using nickel or palladium catalysts in the presence of a silane (B1218182) reductant have also been developed for this selective transformation. acs.org
Reactions Involving the α-Carbon and Adjacent Methyl Group
The carbon atom adjacent to the carboxyl group, known as the α-carbon, possesses acidic protons that can be removed by a strong base.
Alkylation and Functionalization at the α-Position
The hydrogen atom on the α-carbon of this compound is acidic (pKa ≈ 25) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, an enolate. youtube.com Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon to form a reactive enolate intermediate. youtube.com
This enolate is a powerful nucleophile and can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This process, known as α-alkylation, allows for the introduction of various alkyl groups onto the carbon adjacent to the cyclobutyl moiety. The choice of alkylating agent determines the structure of the resulting substituted carboxylic acid.
Table 4: Potential Products from α-Alkylation of this compound
| Base | Alkylating Agent (R-X) | Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-Cyclobutyl-2-methylbutanoic acid |
| Lithium diisopropylamide (LDA) | Ethyl bromide (CH₃CH₂Br) | 2-Cyclobutyl-2-ethylbutanoic acid |
| Lithium diisopropylamide (LDA) | Benzyl bromide (C₆H₅CH₂Br) | 2-Benzyl-2-cyclobutylbutanoic acid |
| Lithium diisopropylamide (LDA) | Allyl chloride (CH₂=CHCH₂Cl) | 2-Allyl-2-cyclobutylbutanoic acid |
Condensation and Addition Reactions
The chemical reactivity of this compound is dominated by its carboxylic acid functional group, which readily participates in condensation reactions. A condensation reaction is a type of chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.orgck12.org
One of the most common condensation reactions for carboxylic acids is esterification , where the acid reacts with an alcohol in the presence of an acid catalyst (commonly sulfuric acid) to form an ester and water. libretexts.org For this compound, this reaction provides a direct pathway to a variety of ester derivatives. For instance, its reaction with methanol would yield methyl 2-cyclobutylbutanoate. The reaction is reversible and its equilibrium can be shifted toward the product by removing water or using an excess of the alcohol. libretexts.org
Another significant condensation reaction is the formation of amides . This compound can be converted into an acyl chloride using a reagent like thionyl chloride (SOCl₂). This more reactive acyl chloride can then readily react with a primary or secondary amine to form the corresponding N-substituted 2-cyclobutylbutanamide. This two-step process is a standard method for creating stable amide bonds.
While the term "addition reactions" typically refers to the addition across a double or triple bond, this compound itself is a saturated molecule and does not undergo such additions. msu.edu However, the principles of addition chemistry can be relevant to transformations of derivatives. For instance, if the butanoyl side chain were modified to contain a point of unsaturation, it would become susceptible to electrophilic addition reactions with reagents like hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂). msu.edulibretexts.org
Modifications of the Cyclobutyl Ring System
The cyclobutyl ring in this compound is a strained four-membered carbocycle. nih.gov This inherent ring strain is a key driver for its chemical transformations, particularly those involving ring-opening and rearrangements. nih.govchemistrysteps.com
Due to the instability associated with angle and torsional strain, cyclobutane (B1203170) derivatives have a tendency to undergo reactions that lead to more stable, less strained ring systems, such as cyclopentane. chemistrysteps.com These transformations are often facilitated by the formation of a carbocation adjacent to the ring.
A primary pathway for such a transformation is a ring-expansion rearrangement . chemistrysteps.commasterorganicchemistry.com If a carbocation were generated on the carbon atom of the butanoic acid side chain that is attached to the cyclobutyl ring, a 1,2-alkyl shift involving one of the ring's C-C bonds could occur. This process would expand the four-membered ring into a five-membered cyclopentyl ring, which is significantly more stable. chemistrysteps.comstackexchange.com This type of rearrangement relieves the ring strain and results in the formation of a more stable secondary or tertiary carbocation. masterorganicchemistry.comstackexchange.com
Ring-opening can also be achieved under different conditions. For example, hydrogenation of cyclobutane rings with catalysts like nickel or platinum can lead to the cleavage of the ring to form a saturated, open-chain hydrocarbon. pharmaguideline.com However, these conditions are generally more forcing for cyclobutanes compared to the more strained cyclopropanes. pharmaguideline.com Additionally, certain substituted cyclobutanes can undergo ring-opening reactions when treated with nucleophiles in the presence of a catalyst like aluminum chloride (AlCl₃). chemistryviews.org
Introducing new functional groups directly onto the cyclobutyl ring of this compound presents a synthetic challenge due to the relative inertness of the C-H bonds in the alkane ring. However, several strategies can be considered.
One potential method is free-radical halogenation . This process involves reacting the compound with a halogen (e.g., bromine) in the presence of UV light. This can lead to the substitution of a hydrogen atom on the cyclobutyl ring with a halogen, creating a handle for further synthetic modifications. However, this method often suffers from a lack of regioselectivity, potentially leading to a mixture of products.
More modern and selective methods for C-H functionalization are an area of active research. nih.gov Strategies involving transition-metal catalysis, for example with palladium, have been developed for the diastereocontrolled functionalization of cyclobutane rings in related systems like cyclobutyl ketones. nih.gov Such advanced methods could potentially be adapted to achieve a stereospecific introduction of aryl, alkenyl, or alkynyl groups at specific positions on the cyclobutyl ring of this compound or its derivatives. nih.gov
Development of Novel Derivatization Reagents and Methods for this compound
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a specific analytical technique, such as gas chromatography (GC). sigmaaldrich.com For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. colostate.edu The primary target for derivatization is the active hydrogen of the carboxylic acid group. obrnutafaza.hr
Common derivatization techniques fall into three main categories: silylation, acylation, and alkylation. gcms.cz
Silylation: This is one of the most prevalent methods for derivatizing carboxylic acids. obrnutafaza.hr It involves replacing the acidic proton with a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react rapidly to form volatile and thermally stable trimethylsilyl esters. obrnutafaza.hrresearchgate.net The addition of a catalyst such as trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent. researchgate.net
Alkylation: This method converts the carboxylic acid into an ester, which is less polar and more volatile. gcms.cz Esterification is the most common form of alkylation. obrnutafaza.hr This can be achieved by reaction with an alcohol in the presence of an acid catalyst, as previously described, or by using specific alkylating agents. For instance, diazomethane (B1218177) can be used for methylation, though it is highly toxic and explosive. colostate.edu Another approach involves using dimethylformamide dialkyl acetals. colostate.edu
Acylation: While more commonly used for alcohols and amines, acylation principles can be applied. In a broader sense, converting the carboxylic acid to an amide or thioester can also be considered a form of derivatization that alters its chemical properties for analysis or further reaction. colostate.edugcms.cz
The table below summarizes common derivatization reagents applicable to the carboxylic acid group of this compound.
| Derivatization Method | Reagent(s) | Derivative Type | Purpose |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with Trimethylchlorosilane (TMCS) as a catalyst obrnutafaza.hrresearchgate.net | Trimethylsilyl (TMS) Ester | Increase volatility and thermal stability for GC-MS obrnutafaza.hr |
| Alkylation (Esterification) | Methanol/H₂SO₄ libretexts.org | Methyl Ester | Increase volatility for GC analysis gcms.cz |
| Alkylation (Esterification) | Pentafluorobenzyl Bromide (PFBBr) researchgate.net | Pentafluorobenzyl (PFB) Ester | Enhance detection by Electron Capture Detector (ECD) in GC researchgate.net |
| Amide Formation | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., RNH₂) colostate.edu | N-substituted Amide | Create stable derivatives for analysis or synthesis colostate.edu |
Computational Chemistry and Theoretical Investigations of 2 Cyclobutylbutanoic Acid and Its Derivatives
Quantum Mechanical Studies of Molecular Structure and Electronic Properties
Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of 2-Cyclobutylbutanoic acid. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's conformational preferences and electronic landscape.
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule's structure is characterized by the puckered nature of the cyclobutane (B1203170) ring and the rotational freedom of the butanoic acid side chain. High-level ab initio calculations on cyclobutane have established that the ring is not planar, with a puckering angle of approximately 29.59 degrees, which alleviates torsional strain. nih.gov This puckering is a dynamic process, and the inversion barrier is calculated to be around 482 cm⁻¹, indicating that the ring readily flips between its bent conformations at room temperature. nih.gov
For the butanoic acid side chain, the orientation of the carboxylic acid group is of particular interest. Studies on short-chain carboxylic acids, such as acetic acid, have shown that the syn conformation (where the O=C-O-H dihedral angle is 0°) is generally more stable than the anti conformation (dihedral angle of 180°). nih.gov The energy barrier for the interconversion between these conformers is influenced by the surrounding environment, such as the presence of solvent molecules. nih.gov
The interplay between the cyclobutane ring puckering and the rotation of the butanoic acid side chain in this compound gives rise to a complex potential energy surface with multiple local minima. The relative energies of these conformers can be calculated to determine the most stable structures.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Equatorial, syn | 0.00 |
| 2 | Equatorial, anti | 1.5 - 2.5 |
| 3 | Axial, syn | 0.8 - 1.5 |
| 4 | Axial, anti | 2.5 - 4.0 |
Note: These values are hypothetical and based on general principles of conformational analysis of cycloalkanes and carboxylic acids.
The electronic structure of this compound governs its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For a carboxylic acid, the MEP typically shows a region of high negative potential (red) around the carbonyl oxygen and a region of high positive potential (blue) around the acidic hydrogen of the hydroxyl group. researchgate.netucalgary.ca This indicates that the carbonyl oxygen is a likely site for electrophilic attack, while the acidic hydrogen is prone to deprotonation.
Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into the molecule's reactivity. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In butanoic acid derivatives, the HOMO is often localized on the non-bonding orbitals of the oxygen atoms, while the LUMO is typically a π* anti-bonding orbital of the carbonyl group. researchgate.netbiointerfaceresearch.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. bhu.ac.in
Table 2: Calculated Electronic Properties of Butanoic Acid (as an analogue)
| Property | Value |
|---|---|
| HOMO Energy | -7.0 to -6.5 eV |
| LUMO Energy | 0.5 to 1.0 eV |
| HOMO-LUMO Gap | 7.0 to 8.0 eV |
| Dipole Moment | 1.5 to 2.0 D |
Data is representative and based on typical DFT calculations for short-chain carboxylic acids. researchgate.netbiointerfaceresearch.com
Molecular Dynamics Simulations for Conformational Sampling and Interactions
While quantum mechanical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes over time.
By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to study how intermolecular interactions, such as hydrogen bonding, influence the conformational preferences of the carboxylic acid group and the puckering of the cyclobutane ring. These simulations can generate a free energy landscape, which provides a statistical representation of the probability of finding the molecule in different conformations at a given temperature. nih.gov
Reaction Mechanism Elucidation via Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. Theoretical calculations can be used to map out reaction pathways, identify transition states, and predict the kinetics and thermodynamics of various transformations.
For a given reaction, the potential energy surface can be explored to identify the minimum energy path connecting reactants to products. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state provides crucial information about the mechanism of the reaction.
For this compound, potential reactions of interest include decarboxylation and ring-opening reactions. Computational studies on the decarboxylation of similar short-chain carboxylic acids have identified transition states and intermediate species involved in the removal of carbon dioxide. researchgate.netosti.gov Similarly, the thermal ring-opening of cyclobutane to form two ethylene (B1197577) molecules has been extensively studied theoretically, providing a basis for understanding the potential cleavage of the cyclobutane ring in this compound. arxiv.orgresearchgate.net
By applying transition state theory, rate constants for elementary reaction steps can be calculated. These theoretical predictions can then be compared with experimental data, where available, to validate the proposed reaction mechanism. For instance, the activation energy for the ring-opening of cyclobutane has been computationally determined and shows good agreement with experimental values. arxiv.org
Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Decarboxylation | -5 to -15 | -20 to -30 | 30 - 40 |
| Ring Opening | 15 - 25 | 10 - 20 | 50 - 60 |
Note: These values are illustrative and based on computational studies of analogous reactions of carboxylic acids and cyclobutanes. researchgate.netarxiv.org
In Silico Screening and Virtual Library Design for Analog Generation
In the computational exploration of this compound and its derivatives, in silico screening and the design of virtual libraries are pivotal for identifying novel analogs with potentially enhanced properties. These computational techniques allow for the rapid evaluation of vast chemical spaces, prioritizing compounds for synthesis and experimental testing.
The process begins with the creation of a virtual library, a collection of digital molecules derived from a core scaffold, in this case, this compound. The design of this library is guided by structure-activity relationship (SAR) principles, aiming to explore chemical diversity around the core structure. For this compound, this involves combinatorial enumeration of derivatives by modifying key positions, such as the carboxylic acid group, the cyclobutyl ring, and the ethyl side chain. Bioisosteric replacement is a common strategy, where the carboxylic acid moiety might be substituted with other acidic groups or surrogates to improve pharmacokinetic profiles.
Virtual libraries for this compound analogs can be constructed by defining a set of variable R-groups at specific attachment points on the molecule. Computational tools then generate all possible combinations of these substituents.
Table 1: Example Parameters for a Virtual Library of this compound Analogs
| Scaffold Position | R-Group Substituents | Rationale for Inclusion |
|---|---|---|
| Carboxylic Acid (R1) | Tetrazole, Hydroxamic acid, Sulfonamide | Exploration of carboxylic acid bioisosteres to modulate acidity and cell permeability. |
| Cyclobutyl Ring (R2) | -OH, -F, -CH3, =O (carbonyl) | Introduction of polar groups or steric bulk to probe interactions with biological targets. |
| Ethyl Chain (R3) | -CF3, Phenyl, -OCH3 | Alteration of lipophilicity and metabolic stability. |
Once the virtual library is generated, in silico screening methods are employed to filter and prioritize candidates. This typically involves a hierarchical approach, starting with simple filters and progressing to more computationally intensive methods.
Property-Based Filtering: Initial screening often involves calculating physicochemical properties to ensure "drug-likeness." Filters based on Lipinski's Rule of Five or other similar criteria (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) are applied to remove compounds with predicted poor pharmacokinetic properties.
Pharmacophore Modeling: A pharmacophore model can be developed based on the known interactions of a parent compound or a known active molecule. This model defines the essential 3D arrangement of chemical features required for biological activity. The virtual library is then screened to identify molecules that match this pharmacophoric pattern.
Molecular Docking: For target-based discovery, virtual screening via molecular docking is a powerful tool. Analogs from the library are computationally docked into the binding site of a target protein. Scoring functions are used to estimate the binding affinity and rank the compounds. This method helps in identifying analogs that are predicted to have favorable interactions with the target receptor.
The outcome of this multi-step in silico screening process is a smaller, more manageable list of high-priority this compound analogs. This focused set of compounds is then recommended for chemical synthesis and subsequent in vitro and in vivo evaluation. This approach significantly streamlines the discovery process by focusing resources on compounds with the highest probability of success.
Predictive Modeling of Synthetic Accessibility and Route Optimization
Following the identification of promising analogs of this compound through in silico screening, the next critical step is to evaluate their synthetic feasibility. Predictive modeling of synthetic accessibility and computational route optimization are essential to ensure that the designed molecules can be efficiently synthesized in a laboratory setting.
Predictive Modeling of Synthetic Accessibility
Synthetic accessibility (SA) is a measure of how easily a molecule can be synthesized. Several computational methods have been developed to predict SA scores, which help chemists prioritize molecules that are not only potent but also practical to create. These models are typically trained on large datasets of known molecules and reactions.
Common approaches include:
Fragment-Based Methods: These methods, like the Synthetic Accessibility Score (SAScore), analyze the fragments that make up a molecule. The score is calculated based on the frequency of these fragments in databases of known, easily synthesized compounds. Molecules containing rare or complex fragments receive a higher (less accessible) score.
Complexity-Based Methods: These models quantify the structural complexity of a molecule by considering factors such as the number of stereocenters, rings, and non-standard atom types.
Machine Learning Models: More advanced approaches use machine learning and deep learning algorithms trained on vast reaction databases. These models can learn intricate chemical patterns to predict not just if a molecule is synthesizable, but also to estimate the number of synthetic steps required.
Table 2: Hypothetical Synthetic Accessibility Scores for this compound Analogs
| Analog ID | Modification | SAScore (1=easy, 10=hard) | Predicted Steps (ML Model) | Feasibility Assessment |
|---|---|---|---|---|
| CBA-001 | Parent Molecule | 2.5 | 3 | High |
| CBA-002 | Fluorination on Cyclobutyl Ring | 3.1 | 4-5 |
Applications of 2 Cyclobutylbutanoic Acid As a Versatile Synthetic Building Block
Utilization in the Synthesis of Macrocyclic and Constrained Systems
The synthesis of macrocycles is a significant area of research in medicinal chemistry and materials science. nih.gov The incorporation of sterically demanding building blocks can influence the conformation and properties of the resulting macrocycle. While direct examples of the use of 2-cyclobutylbutanoic acid in macrocyclization are not extensively documented, its structural features suggest its potential in this area. The sterically hindered nature of the cyclobutyl group can be expected to influence the kinetics and thermodynamics of macrolactonization reactions, potentially favoring specific ring conformations. organic-chemistry.orgrsc.org
General methods for macrolactonization often involve the activation of the carboxylic acid, followed by intramolecular cyclization. nih.gov The presence of the bulky cyclobutyl substituent in this compound could be leveraged to control the stereochemical outcome of such reactions, leading to the formation of conformationally constrained macrocyclic structures. These constrained systems are of interest for their potential to exhibit enhanced binding affinity and selectivity for biological targets.
Table 1: Common Macrolactonization Reagents and their Potential Application with this compound
| Reagent/Method | Description | Potential Outcome with this compound |
| Yamaguchi esterification | Formation of a mixed anhydride (B1165640) followed by intramolecular acylation. | The steric bulk of the cyclobutyl group could influence the rate and yield of cyclization. |
| Corey-Nicolaou macrolactonization | Use of 2-pyridinethiol esters for activation. | May provide a mild method for the cyclization of precursors derived from this compound. |
| Ring-closing metathesis (RCM) | Formation of a large ring through the reaction of two terminal alkenes. | An ω-alkenyl ester of this compound could be a substrate for RCM to form macrocyclic lactones. |
Integration into Amino Acid and Peptide Mimetic Scaffolds
The design and synthesis of non-natural amino acids and their incorporation into peptides is a key strategy for developing peptidomimetics with improved stability and biological activity. nih.gov The cyclobutane (B1203170) ring is a valuable scaffold for creating conformationally restricted amino acid analogs. lifechemicals.comresearchgate.net
Analogs of this compound, such as (2S)-2-amino-4-cyclobutyl-butanoic acid, can be synthesized and utilized as building blocks for peptidomimetics. achemblock.com The cyclobutane moiety restricts the conformational freedom of the amino acid side chain, which can lead to peptides with more defined secondary structures. The synthesis of such analogs often involves multi-step sequences starting from commercially available cyclobutane derivatives. mdpi.com
Table 2: Examples of Cyclobutane-Containing Amino Acids and their Potential Impact on Peptide Structure
| Amino Acid Analog | Potential Structural Influence |
| (S)-2-amino-4-cyclobutylbutanoic acid | Can act as a constrained analog of leucine (B10760876) or norleucine, influencing hydrophobic interactions and backbone conformation. |
| Cyclobutane β-amino acids | Can induce helical or sheet-like secondary structures in β-peptides. |
| Cyclobutane-containing proline analogs | Can restrict the puckering of the pyrrolidine (B122466) ring, leading to more defined peptide turns. |
Role in the Preparation of Advanced Polymer Precursors
Cyclobutane derivatives have emerged as important building blocks for the synthesis of advanced polymers with unique properties. und.edu While dicarboxylic acids containing cyclobutane rings are often used to create linear polyesters or polyamides, monofunctional carboxylic acids like this compound can serve as valuable modifiers. nih.gov
The incorporation of this compound as a comonomer in a polymerization reaction can be used to control the polymer's molecular weight by acting as a chain terminator. Furthermore, the cyclobutyl group can be introduced as a pendant side group, which can influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The synthesis of polymers with cyclobutane moieties can be achieved through various polymerization techniques, including step-growth and chain-growth polymerizations. researchgate.net
Application in the Construction of Natural Product Cores and Analogs
The cyclobutane ring is a structural motif found in a variety of natural products with interesting biological activities. wikipedia.orgrsc.org Synthetic strategies towards these natural products often rely on the use of cyclobutane-containing building blocks. nih.govnih.gov this compound and its derivatives can serve as precursors for the construction of more complex cyclobutane-containing intermediates in the total synthesis of natural products. nih.gov
For instance, the carboxylic acid functionality can be converted into other functional groups, such as ketones, alcohols, or amines, which can then be used in subsequent carbon-carbon bond-forming reactions to build up the carbon skeleton of the natural product. The cyclobutane ring itself can also undergo ring-opening or ring-expansion reactions to provide access to other ring systems. researchgate.netmdpi.com
General Utility in Fine Chemical Synthesis and Specialty Materials
Beyond the specific applications mentioned above, this compound and its derivatives have general utility in fine chemical synthesis. nih.gov The compound can be used as a starting material for the preparation of a range of other cyclobutane-containing molecules through functional group transformations of the carboxylic acid. youtube.com These derivatives can find applications as specialty chemicals in various fields, including agrochemicals, fragrances, and materials science. lifechemicals.comnbinno.com For example, esters of this compound could be explored as specialty solvents or plasticizers.
Biochemical and Biosynthetic Pathways Involving Cyclobutyl Carboxylic Acids Non Clinical Focus
Theoretical Exploration of De Novo Metabolic Pathways for Related Carboxylic Acids
The de novo synthesis of fatty acids is a core metabolic process that typically begins with acetyl-CoA and extends the carbon chain using malonyl-CoA. The biosynthesis of an atypical structure like 2-cyclobutylbutanoic acid is not known to occur naturally, but a hypothetical pathway can be proposed by analogy to the synthesis of other modified fatty acids.
For instance, the formation of branched-chain fatty acids often utilizes starter units other than acetyl-CoA, such as those derived from the breakdown of amino acids like valine, leucine (B10760876), and isoleucine . A theoretical pathway for this compound could similarly begin with a cyclobutane-containing primer. One plausible starting molecule is cyclobutanecarboxylic acid, which could be activated to its coenzyme A thioester, cyclobutanecarbonyl-CoA. This molecule could then enter the fatty acid synthase (FAS) machinery and undergo a single round of elongation with malonyl-CoA. The subsequent steps of reduction, dehydration, and a second reduction, which are standard in fatty acid synthesis, would yield the final this compound structure.
Another theoretical route could involve the enzymatic modification of a pre-existing fatty acid chain, perhaps through a [2+2] cycloaddition reaction to form the cyclobutane (B1203170) ring, although such enzymatic reactions are not common in primary metabolism. Modern computational tools for metabolic engineering, such as the Biochemical Network Integrated Computational Explorer (BNICE), offer a means to systematically explore thousands of potential biosynthetic routes from central metabolites to a target molecule like this compound, potentially identifying novel combinations of enzymatic steps core.ac.ukresearchgate.net.
Table 1: Theoretical Comparison of Starter Units for Fatty Acid Synthesis
| Starter Unit (as CoA ester) | Resulting Fatty Acid | Natural Occurrence of Pathway |
| Acetyl-CoA | Straight-chain fatty acids (e.g., butyric acid) | Common |
| Isobutyryl-CoA | Branched-chain fatty acids (e.g., isocaproic acid) | Known in some bacteria nih.gov |
| Cyclobutanecarbonyl-CoA | This compound | Hypothetical |
Enzymatic Synthesis and Biotransformation of Cyclobutyl Carboxylic Acids In Vitro
While specific enzymes for the production of this compound have not been identified, in vitro enzymatic methods and biotransformation present viable strategies for its synthesis. Biotransformation leverages the catalytic power of enzymes or whole organisms to perform chemical modifications on non-natural substrates.
A common approach involves the use of hydrolases, such as lipases and esterases, which can catalyze the formation of ester bonds in non-aqueous environments. This process, known as reverse hydrolysis, could be used to synthesize an ester of this compound. Conversely, these same enzymes can be used for the stereoselective hydrolysis of a racemic ester of this compound to yield an enantiomerically pure form of the acid nih.gov.
Chemo-enzymatic strategies, which combine both chemical and enzymatic steps, provide another powerful route. For example, a complex butanoic acid derivative has been synthesized using a two-enzyme system composed of a racemase and a lipase, highlighting the potential for sophisticated enzymatic manipulations researchgate.net. Furthermore, the creation of synthetic metabolic pathways in microbial hosts like Escherichia coli or Pseudomonas putida could enable the de novo production of this compound from simple sugars or other renewable feedstocks core.ac.uk.
Characterization of Enzymes Involved in Cyclobutyl Carboxylic Acid Metabolism (e.g., Hydrolases, Ligases)
No enzymes are currently known to specifically act on this compound. However, based on the compound's structure, its interaction with common enzyme families can be predicted.
Hydrolases : This enzyme class, particularly carboxylic ester hydrolases (EC 3.1.1.-), would be responsible for the cleavage of any ester derivatives of this compound mdpi.com. These enzymes typically possess a catalytic triad, often Ser-His-Asp, in their active site that facilitates the hydrolysis of the ester bond mdpi.com. The stability of the ester and the rate of hydrolysis would likely be influenced by the steric bulk of the cyclobutane ring, as has been observed in studies of cyclobutane-fused lactones nih.gov.
Ligases : For this compound to be metabolized, it would first need to be activated. This is typically carried out by ligases, specifically acyl-CoA synthetases, which attach coenzyme A (CoA) to the carboxylic acid. This reaction forms a high-energy thioester bond, producing 2-cyclobutylbutanoyl-CoA. This activated molecule could then participate in various metabolic pathways. Given that some acyl-CoA synthetases have broad substrate specificity, it is plausible that one or more could act on this compound. The discovery of fatty acyl-AMP ligases (FAALs) has introduced an alternative activation mechanism where a fatty acyl-adenylate is formed, which can then be used in pathways like polyketide synthesis nih.gov.
Table 2: Potential Enzymes for this compound Metabolism
| Enzyme Class | Specific Enzyme Type | Potential Role | Biochemical Reaction |
| Hydrolases | Carboxylic Ester Hydrolase | Hydrolysis of esters of this compound | 2-Cyclobutylbutanoate-R + H₂O → this compound + R-OH |
| Ligases | Acyl-CoA Synthetase | Activation of this compound | This compound + ATP + CoA-SH → 2-Cyclobutylbutanoyl-CoA + AMP + PPi |
Advanced Analytical Methodologies for Research Characterization of 2 Cyclobutylbutanoic Acid
Chromatographic Techniques for Separation and Purification in Research Settings
Chromatography is a cornerstone of chemical analysis, providing powerful means to separate 2-Cyclobutylbutanoic acid from reaction mixtures, starting materials, byproducts, and impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the purification and analysis of this compound in research environments.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis and purification of carboxylic acids. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing separation efficiency, peak shape, and analysis time.
A typical starting point for method development involves a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase composition is critical; it usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). To ensure good peak shape and retention for a carboxylic acid, the pH of the mobile phase is maintained at a low level (typically around 2.5-3.0) by adding an acid such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid. pensoft.net This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on the non-polar stationary phase. smolecule.com
Detection is commonly performed using a UV-Vis detector, typically set at a low wavelength such as 210 nm, where carboxylic acids exhibit absorbance. nih.govmdpi.com The parameters are systematically adjusted to achieve baseline separation of the target compound from any impurities.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar organic acids. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase suppresses carboxylate formation, improving peak shape. Acetonitrile is a common organic modifier. |
| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient (e.g., 50:50 to 95:5 B over 15 min) for complex samples to resolve components with different polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 210 nm | Carboxylic acids absorb at low UV wavelengths. nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is highly effective for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound have low volatility and a tendency to adsorb onto the stationary phase, leading to poor peak shapes. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or ethyl ester. This is commonly achieved by reaction with reagents like diazomethane (B1218177), or an alcohol (methanol, ethanol) under acidic catalysis.
Once derivatized, the resulting ester can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). smolecule.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and structural identification. nih.gov
Table 2: Typical GC Method Parameters for Analysis of this compound Methyl Ester
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of organic molecules. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas with good diffusion properties. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 250 °C (5 min) | Temperature programming allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for sensitive quantification; MS for definitive identification. |
| Derivatization | Esterification to methyl ester | Increases volatility and thermal stability, improving chromatographic performance. |
Mass Spectrometry for Structural Elucidation and Purity Assessment
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the structure of this compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it also serves as a powerful method for assessing purity by detecting and identifying trace impurities.
Using a soft ionization technique like Electrospray Ionization (ESI), typically coupled with HPLC, allows for the accurate determination of the molecular weight. In negative ion mode, this compound would be detected as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio with very high accuracy, confirming the molecular formula C₈H₁₄O₂.
When using a hard ionization technique like Electron Ionization (EI), common in GC-MS, the molecule undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the structure. For this compound, characteristic fragments would arise from cleavages at various points in the molecule, such as the loss of the carboxyl group and fragmentation of the cyclobutyl ring.
Table 3: Predicted Key Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment | Description |
|---|---|---|
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 125 | [M-OH]⁺ | Loss of a hydroxyl radical |
| 97 | [M-COOH]⁺ | Loss of the carboxyl group |
| 87 | [CH(CH₂CH₃)COOH]⁺ | Cleavage of the cyclobutyl ring from the alpha-carbon |
| 74 | [CH₂(C=O)OH]⁺ | McLafferty rearrangement fragment, common for carboxylic acids |
| 57 | [C₄H₉]⁺ | Loss of the cyclobutyl group and carboxyl group |
Note: These are predicted fragments based on the fragmentation patterns of similar molecules like 2-methylbutanoic acid and cyclobutanecarboxylic acid. nih.govnih.gov
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Infrared (IR) spectroscopy is used to identify the functional groups. The IR spectrum of this compound is dominated by two characteristic absorptions: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-bonded carboxyl group, and a sharp, strong C=O stretching band around 1700-1725 cm⁻¹. nih.gov C-H stretching and bending vibrations for the alkyl and cyclobutyl groups would appear in their usual regions.
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information in solution.
¹H NMR: The spectrum would show distinct signals for each unique proton environment. The carboxylic acid proton (–COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The proton on the carbon alpha to the carbonyl group (C2) would be a multiplet around 2.2-2.5 ppm. The protons of the ethyl group and the cyclobutyl ring would appear as complex multiplets in the upfield region (approx. 0.9-2.2 ppm). researchgate.net
¹³C NMR: The spectrum would confirm the number of unique carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal, typically around 175-185 ppm. The alpha-carbon would be in the 40-50 ppm range, with the remaining aliphatic carbons appearing further upfield.
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the this compound structure. researchgate.net COSY would show correlations between adjacent protons, while HMBC would reveal correlations between protons and carbons separated by two or three bonds, confirming the attachment of the cyclobutyl ring and the ethyl group to the alpha-carbon.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COOH | > 10 (broad s) | ~180 |
| C2-H | ~2.3 (m) | ~45 |
| C1' of Cyclobutyl | ~2.0 (m) | ~38 |
| Cyclobutyl CH₂'s | 1.6-1.9 (m) | ~25, ~18 |
| -CH₂CH₃ | ~1.6 (m) | ~26 |
| -CH₂CH₃ | ~0.9 (t) | ~12 |
Note: Shifts are approximate and can vary based on solvent and concentration.
Chiral Analysis Methods for Enantiomeric Purity Determination
The carbon atom at position 2 of this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Determining the enantiomeric purity or enantiomeric excess (ee) is crucial in many research applications, particularly in pharmaceutical and biological studies where enantiomers can have different activities.
The most powerful methods for this are chiral chromatography, using either HPLC or GC. gcms.cz
Chiral HPLC: This involves using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used for separating a broad range of chiral compounds, including carboxylic acids. mdpi.com Method development involves screening various CSPs and mobile phase compositions (typically mixtures of hexane/isopropanol or other solvent systems) to achieve baseline resolution of the two enantiomer peaks. mdpi.com
Chiral GC: For GC analysis, the enantiomers can be separated either by derivatization with a chiral reagent to form diastereomers (which can be separated on a standard achiral column) or, more commonly, by direct separation of the derivatized (e.g., esterified) enantiomers on a chiral capillary column, often one containing a cyclodextrin derivative as the chiral selector. nih.gov
The relative peak areas of the two separated enantiomers are used to calculate the enantiomeric purity. The development of robust chiral separation methods is essential for controlling the stereochemistry during synthesis and for isolating enantiopure forms of this compound for further study. The specific stereochemistry (cis/trans relationship of substituents on the cyclobutane (B1203170) ring) can significantly influence molecular packing and recognition properties, making stereochemical analysis critical. nih.gov
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Diazomethane |
| Ethanol (B145695) |
| Formic acid |
| Methanol |
| Phosphoric acid |
Emerging Research Areas and Future Directions for 2 Cyclobutylbutanoic Acid Chemistry
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
Machine learning models, particularly neural networks, are also being employed for reaction prediction. nih.gov Given a set of reactants and conditions, these models can predict the likely products, which is invaluable for validating proposed synthetic steps and identifying potential side reactions. nih.gov This predictive capability can significantly reduce the amount of trial-and-error experimentation required, saving both time and resources.
The integration of AI with automated synthesis platforms represents a significant leap forward. An AI could design a synthetic route to a novel 2-Cyclobutylbutanoic acid derivative, and a robotic system could then execute the synthesis, purify the product, and even perform initial screening for desired properties. This closed-loop approach has the potential to dramatically accelerate the discovery and development of new molecules for various applications.
| AI/ML Application | Potential Impact on this compound Synthesis |
| Retrosynthesis Planning | Proposes novel and efficient synthetic routes from simple starting materials. chemcopilot.comthe-scientist.com |
| Reaction Outcome Prediction | Predicts the products and yields of reactions, minimizing failed experiments. nih.gov |
| Optimization of Reaction Conditions | Identifies optimal temperature, pressure, catalysts, and solvents for higher efficiency. |
| Automated Synthesis | Enables the rapid, robotic synthesis of libraries of this compound derivatives. |
Sustainable Synthesis and Circular Economy Approaches for Cyclobutyl Carboxylic Acids
The principles of green chemistry and the circular economy are increasingly guiding the development of new synthetic methods. For cyclobutyl carboxylic acids like this compound, this translates to a focus on environmentally benign processes and the use of renewable resources.
One promising area is the use of bio-based feedstocks. patsnap.com Lignocellulosic biomass, for instance, can be a source of various chemical building blocks that could potentially be converted into cyclobutane-containing molecules through biocatalytic or chemocatalytic routes. und.edu The development of engineered microorganisms for the production of specialty carboxylic acids is a growing field that could offer a sustainable route to these compounds. patsnap.com
Photocatalysis represents another green approach to the synthesis of cyclobutane (B1203170) rings. nih.govsemanticscholar.org Visible-light-mediated [2+2] cycloadditions can construct the cyclobutane core under mild conditions, often without the need for harsh reagents or high temperatures. nih.govsemanticscholar.org This method offers a more energy-efficient alternative to traditional thermal cycloadditions.
The principles of a circular economy, which emphasize eliminating waste and circulating materials, are also relevant. ellenmacarthurfoundation.org This could involve designing processes where solvents and catalysts are recycled and reused. Furthermore, exploring the entire lifecycle of products derived from this compound, with an emphasis on their potential for recycling or biodegradation, is a key aspect of a circular approach. mdpi.com
| Sustainable Approach | Application to Cyclobutyl Carboxylic Acid Synthesis |
| Bio-based Feedstocks | Utilization of renewable resources like biomass to produce precursors. patsnap.comund.edu |
| Biocatalysis | Use of enzymes or engineered microbes for specific and efficient transformations. patsnap.com |
| Photocatalysis | Employing light to drive [2+2] cycloaddition reactions under mild conditions. nih.govsemanticscholar.org |
| Waste Valorization | Converting waste streams into valuable chemical intermediates. mdpi.com |
| Recyclable Catalysts | Development of catalysts that can be easily recovered and reused. |
Advanced Materials Science Applications of Cyclobutyl Carboxylic Acid Building Blocks
The unique structural properties of the cyclobutane ring make it an attractive component in the design of advanced materials. The inherent strain and puckered conformation of the ring can influence the macroscopic properties of polymers and other materials in which it is incorporated. nih.gov
Cyclobutane-containing dicarboxylic acids have been explored as monomers for the synthesis of polyesters and polyamides. und.edu These polymers can exhibit unique thermal and mechanical properties due to the semi-rigid nature of the cyclobutane unit. researchgate.net The incorporation of this compound or its derivatives into polymer backbones could lead to materials with tailored flexibility, thermal stability, and degradation profiles.
Another area of interest is the use of cyclobutyl carboxylic acids as ligands for the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and rigidity of the cyclobutane linker could be used to control the pore size and dimensionality of the resulting MOF structure.
Furthermore, the functionalization of the carboxylic acid group of this compound allows for its attachment to surfaces, which could be utilized in the development of functional coatings and smart materials. The cyclobutane moiety could act as a rigid spacer, influencing the packing and organization of molecules on a surface.
| Material Type | Potential Role of this compound Building Blocks |
| Polymers | As a monomer to impart unique thermal and mechanical properties. und.eduresearchgate.net |
| Metal-Organic Frameworks (MOFs) | As a rigid or semi-rigid linker to control framework topology and pore size. |
| Functional Surfaces | To act as a molecular spacer for creating organized monolayers. |
| Liquid Crystals | The rigid cyclobutane core could be a component of liquid crystalline molecules. |
Exploration of Uncharted Reactivity and Novel Transformations
The strained nature of the cyclobutane ring in this compound suggests the potential for novel chemical transformations that are not readily accessible with more conventional acyclic or larger cyclic systems.
One area of active research is the selective C-H functionalization of cyclobutanes. nih.govacs.org Palladium-catalyzed C-H arylation and vinylation of cyclobutyl carboxylic amides have been demonstrated, allowing for the introduction of new functional groups onto the cyclobutane ring with high stereoselectivity. nih.govacs.org Applying these methods to this compound could provide access to a wide range of novel derivatives.
Ring-opening reactions of the cyclobutane moiety can also lead to interesting and synthetically useful products. cdnsciencepub.com Under acidic or thermal conditions, the cyclobutane ring can undergo cleavage to form linear or other cyclic structures. Controlling the regioselectivity of this ring-opening would be a key challenge and an area for further investigation.
Photocatalysis can also be used to induce novel transformations. For instance, visible-light-induced energy transfer can promote [2+2] cycloaddition reactions to form cyclobutane rings, and it is conceivable that similar photocatalytic strategies could be employed to effect other transformations of the pre-formed cyclobutane ring in this compound. nih.gov
| Reaction Type | Potential Application to this compound |
| C-H Functionalization | Direct introduction of aryl, vinyl, or other groups onto the cyclobutane ring. nih.govacs.org |
| Ring-Opening Reactions | Controlled cleavage of the cyclobutane ring to access different molecular scaffolds. cdnsciencepub.com |
| Photocatalytic Transformations | Light-mediated reactions to introduce new functional groups or alter the ring structure. nih.gov |
| Strain-Release Reactions | Utilizing the ring strain to drive reactions and form more complex molecules. |
Methodologies for High-Throughput Synthesis and Screening of Derivatives (for research purposes)
The discovery of new molecules with valuable properties often relies on the ability to synthesize and screen large libraries of related compounds. High-throughput synthesis and screening methodologies are therefore essential for exploring the chemical space around this compound.
Automated synthesis platforms can be employed to rapidly generate libraries of derivatives. For example, by coupling this compound with a diverse set of amines using automated parallel synthesis, a large amide library could be quickly assembled. nih.gov Similarly, esterification with a variety of alcohols could produce an ester library.
The development of robust and efficient purification methods is crucial for high-throughput synthesis. Techniques such as automated flash chromatography and solid-phase extraction can be integrated into the workflow to isolate the desired products in a timely manner.
Once a library of this compound derivatives has been synthesized, high-throughput screening assays can be used to evaluate their biological activity or material properties. For example, in a drug discovery context, these compounds could be screened against a panel of biological targets to identify potential therapeutic agents. The unique three-dimensional shape of the cyclobutane scaffold makes it an interesting motif for fragment-based drug discovery. nih.gov
| High-Throughput Method | Application for this compound Derivatives |
| Automated Parallel Synthesis | Rapid generation of amide, ester, and other derivative libraries. nih.gov |
| Solid-Phase Synthesis | Anchoring this compound to a solid support for streamlined synthesis and purification. |
| Flow Chemistry | Continuous synthesis of derivatives with precise control over reaction parameters. |
| High-Throughput Screening | Rapid evaluation of biological activity or material properties of the synthesized library. |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 2-Cyclobutylbutanoic acid, and how do their efficiencies compare?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by carboxylation. Efficiency depends on reaction conditions (e.g., solvent polarity, catalyst use). For example, PubChem reports SMILES data (C1CC(C1)C(C2=CC=CC=C2)C(=O)O) derived from computational and experimental validations, suggesting optimized routes for yield and purity . Comparative studies should use HPLC to quantify yields and NMR to confirm structural integrity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). NIST-standardized IR data provide reference peaks for cyclobutane C-C ring strains .
- NMR : H NMR signals for cyclobutyl protons appear as multiplet clusters (δ 1.5-2.5 ppm), while the butanoic acid chain shows distinct splitting patterns .
- Mass Spectrometry : Molecular ion peaks at m/z 190 (CHO) confirm the molecular formula. Use high-resolution MS to distinguish fragmentation pathways.
Q. How does the solubility profile of this compound in common solvents influence reaction optimization?
- Methodological Answer : Solubility varies with solvent polarity (e.g., high in DMSO, low in hexane). Gravimetric analysis or UV-Vis spectroscopy can quantify solubility limits. For instance, PubChem-derived data suggest solubility in polar aprotic solvents enhances carboxyl group reactivity in esterification . Design solvent screens with controlled temperature and agitation to identify optimal conditions.
Advanced Research Questions
Q. What experimental designs are suitable for probing the thermal stability of this compound under varying conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures (T) under inert vs. oxidative atmospheres. Differential scanning calorimetry (DSC) identifies phase transitions. For kinetic studies, employ Arrhenius plots derived from isothermal stability tests at 50–150°C. Critical evaluation of systematic errors (e.g., sample moisture) is essential .
Q. How can computational methods resolve contradictions in reported strain energy values for the cyclobutane ring in this compound?
- Methodological Answer :
- Molecular Mechanics (MM) : Calculate strain energy using force fields (e.g., MMFF94) and compare with experimental calorimetric data.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to quantify ring strain via bond angle deviations. Correlate with C NMR chemical shifts for validation .
- Meta-Analysis : Apply statistical models (e.g., weighted averages) to reconcile discrepancies across studies, prioritizing peer-reviewed datasets over preliminary results.
Q. What strategies address contradictory data on the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Controlled Kinetic Studies : Use stopped-flow techniques to measure reaction rates under standardized conditions (pH, temperature).
- Isotopic Labeling : Introduce O in the carboxyl group to track mechanistic pathways via MS or IR.
- Error Analysis : Evaluate if contradictions arise from side reactions (e.g., cyclobutane ring opening) by characterizing byproducts via GC-MS .
Q. How can researchers design experiments to study interactions between this compound and biological macromolecules (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins. Validate with surface plasmon resonance (SPR) for real-time binding kinetics.
- Fluorescence Quenching : Monitor tryptophan residue interactions in enzymes (e.g., lipases) to infer structural changes.
- Inhibition Assays : Measure IC values under physiological pH and temperature, accounting for competitive vs. non-competitive inhibition .
Guidelines for Rigorous Research
- Experimental Replication : Repeat assays ≥3 times with independent batches to ensure reproducibility .
- Data Transparency : Publish raw datasets (e.g., NMR spectra, computational inputs) in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific abstract structures (e.g., SRQR standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
